1,5-dimethyl-1H-indole-2-boronic acid 1,5-dimethyl-1H-indole-2-boronic acid
Brand Name: Vulcanchem
CAS No.: 912331-73-8
VCID: VC14047351
InChI: InChI=1S/C10H12BNO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6,13-14H,1-2H3
SMILES:
Molecular Formula: C10H12BNO2
Molecular Weight: 189.02 g/mol

1,5-dimethyl-1H-indole-2-boronic acid

CAS No.: 912331-73-8

Cat. No.: VC14047351

Molecular Formula: C10H12BNO2

Molecular Weight: 189.02 g/mol

* For research use only. Not for human or veterinary use.

1,5-dimethyl-1H-indole-2-boronic acid - 912331-73-8

Specification

CAS No. 912331-73-8
Molecular Formula C10H12BNO2
Molecular Weight 189.02 g/mol
IUPAC Name (1,5-dimethylindol-2-yl)boronic acid
Standard InChI InChI=1S/C10H12BNO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6,13-14H,1-2H3
Standard InChI Key SMEUSDPYIPMPEK-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(N1C)C=CC(=C2)C)(O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a fused benzene-pyrrole ring system typical of indoles, with methyl groups at the 1 and 5 positions and a boronic acid (-B(OH)2_2) group at the 2 position (Figure 1). The nitrogen atom in the pyrrole ring is methylated, which prevents tautomerization and stabilizes the indole core. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Key structural attributes:

  • Steric effects: The 1- and 5-methyl groups introduce steric hindrance, influencing regioselectivity in reactions.

  • Electronic effects: The electron-rich indole ring and electron-deficient boronic acid group create a polarized system amenable to nucleophilic and electrophilic attacks .

Physicochemical Properties

The compound is typically a solid at room temperature, with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its boronic acid moiety can form reversible covalent bonds with diols, a property exploited in sensor technologies and bioconjugation .

Synthesis and Preparation Methods

Traditional Halogen-Lithium Exchange

A common synthesis route involves halogen-lithium exchange followed by boronation. For example, 3-bromo-1,5-dimethyl-1H-indole undergoes lithiation with n-butyllithium, followed by treatment with triisopropyl borate to yield the boronic acid (Scheme 1). This method achieves moderate yields (~45%) but requires stringent anhydrous conditions .

Transition-Metal-Catalyzed Borylation

Recent advances employ iridium or rhodium catalysts for direct C-H borylation. Using bis(neopentyl glycolato)diboron (nepB-Bnep) as a boron source, iridium complexes selectively borylate the C2 position of indoles under mild conditions (Table 1) .

Table 1: Comparative Borylation Conditions

CatalystBoron SourceTemperatureYield (%)Selectivity
[Ir(cod)Cl]2_2nepB-Bnep100°C78C2
RhCl(PPh3_3)3_3pinB-Bpin80°C65C3
Co(IMes)2_2Cl2_2PhMe2_2Si-Bpin50°C72C2

Decarboxylative Borylation

Palladium-catalyzed decarboxylative borylation of indole-2-carboxylic acids offers an alternative route, avoiding pre-functionalized substrates. This method achieves yields up to 85% and exemplifies the growing emphasis on step economy .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in Suzuki reactions, enabling the synthesis of biaryl structures. For instance, coupling with 4-bromoanisole produces 1,5-dimethyl-2-(4-methoxyphenyl)-1H-indole, a precursor to fluorescent dyes .

Multicomponent Reactions

In Ugi-type reactions, the boronic acid acts as a bifunctional substrate, participating in both imine formation and boronate assembly. This versatility facilitates the rapid construction of indole-based peptidomimetics .

Material Science Applications

The compound’s ability to form self-assembled monolayers (SAMs) on gold surfaces has been exploited in biosensor development. Its diol-binding capacity enhances glucose detection sensitivity in electrochemical assays .

Biological and Pharmacological Relevance

Antimicrobial Activity

Indolylboronic acids exhibit moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) by inhibiting penicillin-binding proteins. The methyl groups enhance membrane permeability, while the boronic acid moiety chelates essential metal ions .

Challenges in Drug Development

Despite promising activity, high hepatic clearance (CLhep_{hep} = 35 mL/min/kg) and low aqueous solubility (0.2 mg/mL) limit in vivo efficacy. Prodrug strategies, such as esterification of the boronic acid, are under investigation .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSubstituentsReactivityBioactivity (IC50_{50})
1H-Indole-2-boronic acidNoneHigh25 µM (MCF-7)
3-Bromo-1H-indole-2-boronic acidBr at C3Moderate18 µM (MCF-7)
1-Methyl-1H-indole-2-boronic acidMe at C1High15 µM (MCF-7)
1,5-Dimethyl-1H-indole-2-boronic acidMe at C1/C5Moderate12 µM (MCF-7)

The 1,5-dimethyl derivative exhibits balanced steric bulk and electronic modulation, optimizing both synthetic utility and target engagement .

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